Home > Products > Screening Compounds P52678 > Rifampicin sodium
Rifampicin sodium - 38776-75-9

Rifampicin sodium

Catalog Number: EVT-13866229
CAS Number: 38776-75-9
Molecular Formula: C43H57N4NaO12
Molecular Weight: 844.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rifampicin sodium, also known as rifampin, is a semisynthetic antibiotic derived from the natural product rifamycin SV. It was first developed in 1965 by the Lepetit group and has been widely used in clinical settings since 1968. This compound exhibits broad-spectrum antimicrobial activity, particularly effective against Gram-positive bacteria, mycobacteria (notably Mycobacterium tuberculosis), some Gram-negative anaerobic bacteria, protozoa, fungi, and certain viruses such as poxviruses .

Source

Rifampicin sodium is synthesized from rifamycin SV, which is produced by the fermentation of the bacterium Amycolatopsis rifamycinica. The semisynthetic modification enhances its efficacy and spectrum of activity .

Classification

Rifampicin sodium is classified as an antibiotic and falls under the category of antimycobacterial agents. It functions primarily by inhibiting bacterial RNA synthesis, making it a critical drug in the treatment of tuberculosis and other bacterial infections .

Synthesis Analysis

Methods

The synthesis of rifampicin sodium involves several steps that transform rifamycin SV into its sodium salt form. The process typically includes:

  1. Chemical Modification: Rifamycin SV undergoes chemical modifications to enhance its solubility and stability.
  2. Salt Formation: The final step involves the reaction of rifampicin with sodium hydroxide to form rifampicin sodium.

Technical Details

The synthesis requires careful control of pH and temperature to ensure optimal yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis progress and assess the quality of the final product .

Molecular Structure Analysis

Structure

Rifampicin sodium has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. Its molecular formula is C43H58N4NaO12C_{43}H_{58}N_{4}NaO_{12}, with a molecular weight of approximately 844.935 g/mol .

Data

  • IUPAC Name: Sodium (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-(acetyloxy)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(1E)-[(4-methylpiperazin-1-yl)imino]methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1^{4,7}.0^{5,28}]triaconta-1,3,5(28),9,19,21,25(29),26-octaen-27-olate
  • CAS Number: 38776-75-9
  • InChI Key: PPGHYTPFGILTSZ-LGIBZRBQSA-M .
Chemical Reactions Analysis

Reactions

Rifampicin sodium participates in various chemical reactions that are crucial for its antimicrobial action:

  1. Inhibition of RNA Polymerase: The primary reaction involves binding to the β-subunit of bacterial RNA polymerase, inhibiting transcription.
  2. Formation of Active Metabolites: In vivo metabolism can produce active metabolites that enhance its antimicrobial properties.

Technical Details

The binding mechanism is characterized by a conformational change in RNA polymerase that prevents RNA elongation and ultimately leads to cell death .

Mechanism of Action

The mechanism of action of rifampicin sodium is centered around its ability to inhibit bacterial RNA synthesis:

  1. Targeting RNA Polymerase: Rifampicin binds specifically to the β-subunit of DNA-dependent RNA polymerase in prokaryotes.
  2. Blocking Transcription Initiation: This binding prevents the initiation of RNA transcription by obstructing the enzyme's active site.
  3. Resulting Cell Death: The inhibition leads to a halt in protein synthesis and ultimately results in bacterial cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rifampicin sodium typically appears as a red or orange powder.
  • Solubility: It has low water solubility (approximately 0.0447 mg/mL) but is soluble in organic solvents like dimethyl sulfoxide .

Chemical Properties

  • pKa Values: The strongest acidic pKa is approximately 6.8 while the strongest basic pKa is about 7.37.
  • LogP: The partition coefficient (logP) values indicate moderate lipophilicity (around 4.15), which affects its absorption and distribution in biological systems .
Applications

Scientific Uses

Rifampicin sodium has several important applications in both clinical and research settings:

  1. Treatment of Tuberculosis: It is primarily used in combination therapies for tuberculosis due to its effectiveness against Mycobacterium tuberculosis.
  2. Bacterial Culture Studies: In microbiology research, it serves as a selective agent for isolating specific bacterial strains by inhibiting unwanted microbial growth.
  3. Plant Biology Research: Rifampicin has been utilized in plant tissue culture to control bacterial contamination without adversely affecting plant growth parameters .
  4. Neurodegenerative Research: Recent studies suggest that rifampicin may have potential applications in neurodegenerative diseases by inhibiting α-synuclein fibrillation .
Synthesis and Production Methodologies

Biosynthetic Pathways of Rifamycin Derivatives in Amycolatopsis mediterranei

Rifampicin sodium originates from rifamycin B, produced by the actinobacterium Amycolatopsis mediterranei. The biosynthesis involves a 34-gene cluster encoding a type I polyketide synthase (PKS) system. This PKS utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit, with malonyl-CoA and methylmalonyl-CoA as extender units to assemble the ansamycin backbone. Key post-PKS modifications include:

  • Dehydrogenation: RifT catalyzes C-8 dehydrogenation to form proansamycin X, the earliest macrocyclic precursor [7].
  • Oxidative cyclization: Rif5 converts rifamycin W’s olefinic bond into a ketal moiety.
  • Tailoring reactions: Rif20 acetylates C-25-OH, while Rif14 methylates C-27-OH to yield rifamycin SV [5].

Late-stage biosynthesis requires Rif15 (a two-subunit transketolase) and Rif16 (a cytochrome P450). Rif15 transfers a C2-keto group from fructose-6-phosphate to rifamycin S, forming rifamycin L via C–O bond formation. Rif16 then catalyzes an atypical ester-to-ether conversion to produce rifamycin B, the precursor for rifampicin [5]. Disruption of rifT generates 8-deoxy derivatives lacking antibacterial activity, confirming RifT’s essential role [7].

Table 1: Key Enzymes in Rifamycin B Biosynthesis

EnzymeGene(s)FunctionProduct
Type I PKSrifA-EBackbone assembly using AHBAProansamycin X
DehydrogenaserifTC-8 dehydrogenationRifamycin W
Ketal synthaserif5Oxidative cyclizationRifamycin SV
Transketolaserif15a/bC2-keto transfer from sugarsRifamycin L
Cytochrome P450rif16Ester-to-ether conversionRifamycin B

Semi-Synthetic Derivatization Strategies for Rifampicin Sodium

Rifampicin sodium is derived from rifamycin B via sequential chemical modifications:

  • Oxidative hydrolysis: Rifamycin B is converted to rifamycin SV under acidic conditions.
  • Formylation: Rifamycin SV undergoes formylation at C-3 using formaldehyde to yield 3-formylrifamycin SV [8].
  • Amination: Condensation with 1-amino-4-methylpiperazine forms the hydrazone linkage characteristic of rifampicin. Sodium salt formation enhances water solubility for oral/IV formulations [9].

Critical stability challenges arise during derivatization:

  • The 3-formyl intermediate is highly reactive and degrades in acidic media to 3-FRSV, reducing bioavailability.
  • Primary alkylamines react with 3-formylrifamycin SV to form unstable imines (e.g., compound 8), which oxidize to quinonic derivatives (e.g., compound 9) or cyclize to pyrimido-rifamycins (e.g., compound 10) [8]. Optimized reaction controls (low temperature, acetic acid catalysis) minimize degradation.

Formulation Strategies to Enhance Stability and Bioavailability

Rifampicin sodium’s stability and solubility are compromised by:

  • pH-dependent hydrolysis in the stomach (t½ < 10 min at pH < 3).
  • Accelerated degradation by isoniazid (INH) in fixed-dose combinations, forming isonicotinyl hydrazone [9] [10].

Advanced formulation approaches address these issues:

  • Cyclodextrin complexation: Hydroxypropyl-β-cyclodextrin (HPBCD) forms 1:1 inclusion complexes at pH 8.0, increasing aqueous solubility 15-fold. At pH 7.4, these complexes reduce rifampicin degradation by 80% over 72 hours [9].
  • Ionic gelation beads: Alginate-PVA-PVP beads encapsulate rifampicin, achieving:
  • 95% encapsulation efficiency
  • <10% drug release at gastric pH (1.2)
  • Sustained release (>80% at 8 h) at intestinal pH (7.4) [3]
  • Microsphere separation: Gastric-resistant INH microspheres (Eudragit® L100) paired with floating rifampicin microspheres reduce acid-mediated degradation to <5% in 12 h [10].

Table 2: Formulation Performance of Rifampicin Sodium Systems

FormulationKey ComponentsStability ImprovementRelease Profile
HPBCD complexHydroxypropyl-β-cyclodextrin80% reduction in degradation (pH 7.4)Immediate dissolution
Alginate-PVA-PVP beadsSodium alginate, PVA, PVPMinimal gastric releaseSustained intestinal release
INH-RIF separated microspheresEudragit® L100 (INH), porous RIF<5% RIF degradation in acidGastric (RIF) vs. intestinal (INH)

Hybrid Synthesis Approaches for Novel Rifampicin Analogues

Hybridization strategies conjugate rifampicin’s ansa core with pharmacophores of other antimicrobials to overcome resistance:

  • Rifaphenazine (RPZ): Combines 3-formylrifamycin SV with 2,3-diaminophenazine (clofazimine precursor). RPZ exhibits:
  • MIC = 0.5 µg/mL against M. tuberculosis H37Rv (vs. 1 µg/mL for rifampicin)
  • 93% bacterial inhibition at 0.5 µg/mL
  • 3-log reduction in bacterial load within 24 h [4]
  • Kanglemycin hybrids: Incorporate dimethylsuccinic acid (K-acid) and deoxysugar (K-sugar) from kanglemycin A. C-3/C-4 benzoxazino derivatives like Kang KZ show:
  • Activity against rifampicin-resistant S. aureus (H481Y mutation)
  • 1.8-log reduction in kidney bacterial burdens in vivo [2]
  • Quinolone-rifamycin hybrids: TNP-2092 (rifamycin-ciprofloxacin) inhibits both RNA polymerase and DNA gyrase, reducing resistance frequency [4].

Mechanistically, hybrids expand the binding interface with RNA polymerase. RPZ’s phenazine moiety inserts into a hydrophobic pocket adjacent to the rifampicin binding site, compensating for β-subunit mutations [4].

Properties

CAS Number

38776-75-9

Product Name

Rifampicin sodium

IUPAC Name

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate

Molecular Formula

C43H57N4NaO12

Molecular Weight

844.9 g/mol

InChI

InChI=1S/C43H58N4O12.Na/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49;/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55);/q;+1/p-1/b12-11+,19-14+,22-13-,44-20+;/t21-,23+,24+,25+,29-,34-,35+,39+,43-;/m0./s1

InChI Key

PPGHYTPFGILTSZ-PPJQWWMSSA-M

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C=NN5CCN(CC5)C)C.[Na+]

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C=N/N5CCN(CC5)C)/C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.